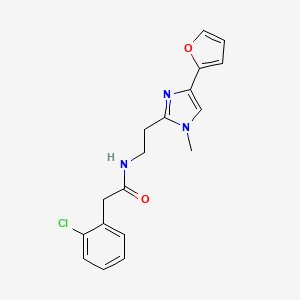

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

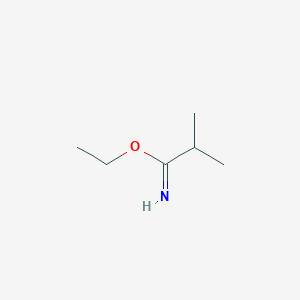

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring enhances its chemical stability and biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study highlighted the synthesis of novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol. N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide served as a ketene source in this synthesis. These compounds showed moderate antimicrobial activities against various bacterial strains and demonstrated potential as medicines due to their antimalarial properties and low toxicity to mammalian cells (Alborz et al., 2018).

Environmental Applications

Research on phenoxyacetic and benzoic acid herbicides, including their high water solubility and persistence, led to the use of membrane bioreactor (MBR) technology for efficient breakdown. Although not directly linked to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide, this study underscores the broader context of addressing environmental challenges posed by related chemical compounds (Ghoshdastidar & Tong, 2013).

Antimicrobial Activity

Another research effort focused on the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, starting from a compound obtained by acidic condensation of o-phenylene diamine with phenoxyacetic acid. The synthesized compounds were evaluated for antimicrobial activity, indicating the potential of such chemical structures for developing new antimicrobial agents (Salahuddin et al., 2017).

Analytical Chemistry Applications

A GC-MS method was developed for determining various flavonoids and phenolic and benzoic acids in human plasma, showcasing the analytical application of compounds related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide. This method provides a way to study bioavailability and pharmacokinetic properties of similar compounds (Zhang & Zuo, 2004).

Mecanismo De Acción

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the condensation of 2-aminothiophenol with 4,6-difluorobenzaldehyde to form the benzothiazole core. This intermediate is then reacted with phenoxyacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or samarium triflate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c16-9-6-11(17)14-12(7-9)22-15(19-14)18-13(20)8-21-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKTHZNWOMWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)

![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)

![9-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2559693.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559699.png)

![9-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-9H-purine](/img/structure/B2559700.png)

![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)

![2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2559703.png)